molecular formula C7H11NO3 B12915274 Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate CAS No. 87823-46-9

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B12915274
CAS No.: 87823-46-9
M. Wt: 157.17 g/mol
InChI Key: PANVQYQDKCEJEG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method involves the following steps:

  • Generation of nitrile oxide from an appropriate precursor using Chloramine-T.
  • Cycloaddition of the nitrile oxide with ethyl acrylate to form the desired isoxazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVQYQDKCEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518514
Record name Ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87823-46-9
Record name Ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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